3-Chloro-1,5-dimethyl-1H-1,2,4-triazole
Overview
Description
3-Chloro-1,5-dimethyl-1H-1,2,4-triazole is an organic compound with the molecular formula C4H6ClN3. It is a member of the triazole family, which are five-membered ring heterocycles containing three nitrogen atoms. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Target of Action
It is known that 1,2,4-triazoles, a class of compounds to which 3-chloro-1,5-dimethyl-1h-1,2,4-triazole belongs, operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors .
Mode of Action
It is likely that the compound interacts with its targets through hydrogen-bonding and dipole interactions, similar to other 1,2,4-triazoles .
Biochemical Pathways
1,2,4-triazoles are known to be key components in a variety of applications, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Given the compound’s potential interactions with biological receptors, it may have significant effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chloro-1,5-dimethyl-1H-1,2,4-triazole can be synthesized through several methods. One common approach involves the reaction of 1,2,4-triazole with chlorinating agents such as thionyl chloride or phosphorus oxychloride. The reaction typically occurs under reflux conditions in an appropriate solvent like dichloromethane or chloroform .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1,5-dimethyl-1H-1,2,4-triazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions include various substituted triazoles, which can have different functional groups replacing the chlorine atom .
Scientific Research Applications
3-Chloro-1,5-dimethyl-1H-1,2,4-triazole has numerous applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
3-Chloro-1,2,4-triazole: Similar in structure but lacks the methyl groups at positions 1 and 5.
1,5-Dimethyl-1H-1,2,4-triazole: Similar but without the chlorine atom at position 3.
3-Bromo-1,5-dimethyl-1H-1,2,4-triazole: Similar but with a bromine atom instead of chlorine.
Uniqueness
3-Chloro-1,5-dimethyl-1H-1,2,4-triazole is unique due to the presence of both chlorine and methyl groups, which confer specific chemical reactivity and biological activity. This combination of substituents makes it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
3-chloro-1,5-dimethyl-1,2,4-triazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6ClN3/c1-3-6-4(5)7-8(3)2/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYTZKXBCNLOMSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50205189 | |
Record name | 1H-1,2,4-Triazole, 3-chloro-1,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50205189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56616-94-5 | |
Record name | 3-Chloro-1,5-dimethyl-1H-1,2,4-triazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56616-94-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-1,2,4-Triazole, 3-chloro-1,5-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056616945 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-1,2,4-Triazole, 3-chloro-1,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50205189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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